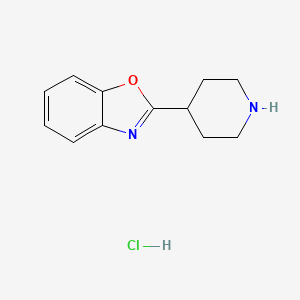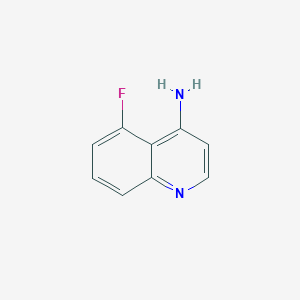
5-Fluoro-2-methoxy-4-nitroaniline
Overview
Description
5-Fluoro-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is a solid compound that is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Synthetic Routes and Reaction Conditions:
Method 1: The starting material, 4-fluoro-2-methoxyaniline, is dissolved in dichloromethane and treated with concentrated sulfuric acid and nitric acid under ice-cooling conditions.
Method 2: N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is dissolved in methanol and treated with hydrochloric acid.
Method 3: 2,4-difluoro-5-nitroaniline is dissolved in anhydrous methanol and treated with sodium methoxide.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium carbonate in organic solvents like methanol or dimethylformamide (DMF) are commonly used.
Major Products:
Reduction Product: this compound can be reduced to 5-fluoro-2-methoxy-4-phenylenediamine.
Substitution Product: Substitution reactions can yield various substituted aniline derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It’s known that nitroaniline compounds can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
5-Fluoro-2-methoxy-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . The nitro group is a meta director, meaning that it directs incoming electrophiles to the meta position relative to itself .
Biochemical Pathways
Nitroaniline compounds can participate in various biochemical processes, depending on their specific structure and functional groups .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water but dissolves well in organic solvents . This could impact its bioavailability and distribution within the body.
Result of Action
Nitroaniline compounds can have various effects at the molecular and cellular level, depending on their specific structure and functional groups .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methoxy-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions . Moreover, this compound possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry
Molecular Mechanism
It is known to undergo various chemical reactions due to its aromatic behavior
Scientific Research Applications
5-Fluoro-2-methoxy-4-nitroaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of anticancer drugs such as Mereletinib.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with different substitution patterns.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, resulting in different chemical reactivity and applications.
5-Fluoro-2-nitroaniline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Fluoro-2-methoxy-4-nitroaniline is unique due to the presence of both fluorine and methoxy groups, which enhance its reactivity and solubility in organic solvents. These functional groups also influence its biological activity and make it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQFEOYUITZEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286673 | |
| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435806-78-2 | |
| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435806-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)





![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)







